Pyridine, 3-methyl-5-phenoxy-
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Overview
Description
Pyridine, 3-methyl-5-phenoxy- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. Pyridine, 3-methyl-5-phenoxy- is known for its unique structural features, which include a phenoxy group attached to the pyridine ring, enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methyl-5-phenoxy- typically involves the reaction of 3-methylpyridine with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile, attacking the electrophilic carbon atom in the pyridine ring. The reaction is usually carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent .
Industrial Production Methods: Industrial production of Pyridine, 3-methyl-5-phenoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield. The product is then purified using techniques like distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-methyl-5-phenoxy- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Pyridine, 3-methyl-5-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 3-methyl-5-phenoxy- involves its interaction with specific molecular targets in biological systems. The phenoxy group enhances its ability to form hydrogen bonds and π-π interactions with target proteins. This interaction can inhibit the activity of enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the phenoxy group, making it less reactive and biologically active.
3-Methylpyridine: Similar to Pyridine, 3-methyl-5-phenoxy-, but without the phenoxy group, resulting in different chemical and biological properties.
Phenoxypyridine: Contains a phenoxy group but may differ in the position of substitution on the pyridine ring.
Uniqueness: Pyridine, 3-methyl-5-phenoxy- is unique due to the presence of both the methyl and phenoxy groups, which enhance its chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-5-phenoxypyridine |
InChI |
InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
JSPLRPPLJGKXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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